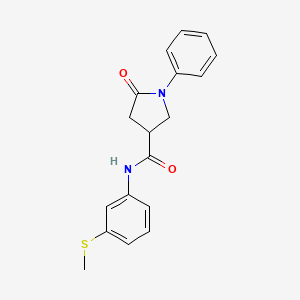![molecular formula C17H21NO2S B2380573 N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide CAS No. 2097902-25-3](/img/structure/B2380573.png)
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been shown to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of readily available S-containing alkyne substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide” is likely to be complex due to the presence of multiple functional groups. The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains an amide group, which is a functional group consisting of a carbonyl group linked to a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide” are likely to be complex and varied. Thiophene derivatives can undergo a variety of reactions, including condensation-like reactions or subsequent functionalization of the thiophene ring .Applications De Recherche Scientifique
Histone Deacetylase Inhibition and Anticancer Activity
N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including those with thiophene substitutions, have been designed and synthesized for their ability to inhibit histone deacetylases (HDACs). These compounds have shown inhibitory activity with IC50 values as low as 0.3 µM and exhibit good antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines. Moreover, specific derivatives like the thiophene substituted derivative 5j have been highlighted for their potential therapeutic applications in treating human breast cancer by inducing cell cycle arrest and apoptosis in cancer cells (J. Jiao et al., 2009) (Jinhong Feng et al., 2011).
Corrosion Inhibition
The synthesis and investigation of Schiff base compounds containing thiophene units have shown significant corrosion inhibition properties for mild steel in acidic solutions. These studies highlight the potential of thiophene derivatives in protecting metals against corrosion, with specific compounds demonstrating high inhibitor efficiency up to 97% (H. D. Leçe et al., 2008) (D. Daoud et al., 2014).
Optoelectronics and Photonic Devices
Thiophene dyes and derivatives have been explored for their nonlinear optical properties and optical limiting behavior, which are important for applications in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. These compounds have demonstrated effective optical limiting performance under laser excitation, making them suitable for inclusion in photonic or optoelectronic devices (S. Anandan et al., 2018).
Polymer Solar Cells
The development of novel conjugated polyelectrolytes containing thiophene units for use as electron transport layers in inverted polymer solar cells has shown promise in enhancing the power conversion efficiency of these devices. Such materials can facilitate electron extraction and decrease exciton recombination at the active layer/cathode interface (Lin Hu et al., 2015).
Orientations Futures
Thiophene derivatives continue to attract interest due to their wide range of applications in medicinal chemistry and material science . Future research may focus on developing new synthesis methods, exploring additional therapeutic properties, and designing more efficient and safer thiophene-based drugs.
Propriétés
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13(19)16-9-8-15(21-16)11-12-18-17(20)10-7-14-5-3-2-4-6-14/h2-6,8-9,13,19H,7,10-12H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIFMWXZYOKMPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)CCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2380492.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2380498.png)

![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2380501.png)
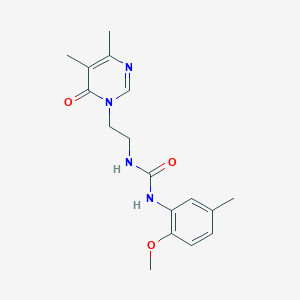
![N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2380507.png)
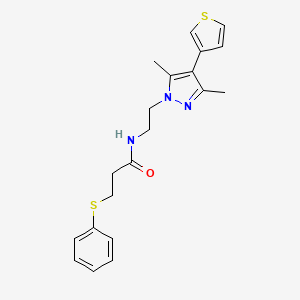

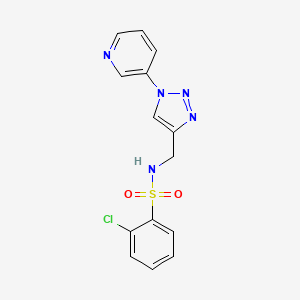
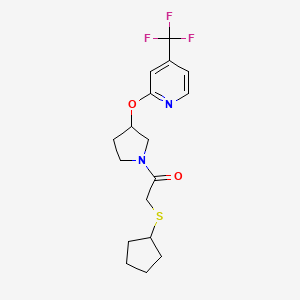
![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone](/img/structure/B2380512.png)
